molecular formula C16H12N6O3 B2887089 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034466-75-4

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

货号: B2887089
CAS 编号: 2034466-75-4
分子量: 336.311
InChI 键: LQDZNBPDGFEFBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked via a carboxamide group to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole moiety. The compound’s molecular formula is C₁₉H₁₄N₈O₂, with a molecular weight of 386.4 g/mol .

属性

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O3/c1-9-6-12(21-24-9)15-20-14(25-22-15)8-18-16(23)13-7-17-10-4-2-3-5-11(10)19-13/h2-7H,8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDZNBPDGFEFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and functional groups. Below is a detailed comparison:

Core Heterocyclic Variations
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide (Target) Quinoxaline + 1,2,4-oxadiazole 5-Methylisoxazole at oxadiazole C3; methyl linker C₁₉H₁₄N₈O₂ 386.4
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide Quinoxaline + triazolopyridine 3-Methyl-1,2,4-oxadiazole at triazolopyridine C7 C₁₉H₁₄N₈O₂ 386.4
N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)quinoline-2-carboxamide Quinoline + 1,2,4-oxadiazole Thiophene at oxadiazole C3; cyclohexyl linker C₂₂H₂₀N₄O₂S 404.5

Key Observations :

  • The triazolopyridine hybrid in introduces an additional nitrogen-rich heterocycle, which may enhance solubility or target selectivity.
Functional Group and Substituent Variations
Compound Name Substituent Features Melting Point (°C) Bioactivity Notes (If Available)
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide Xanthene carboxamide; 5-methylisoxazole at oxadiazole C3 N/A Structural similarity suggests potential fluorescence or intercalation properties.
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Thiophene-cyclopentane carboxamide; 5-methylisoxazole at oxadiazole C3 N/A Thiophene may enhance lipophilicity and membrane permeability.
2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide Dual chlorophenyl groups; isopropylamide 133.4–135.8 Proteasome inhibition reported in oxadiazole-acetamide derivatives .

Key Observations :

  • Thiophene in and chlorophenyl in modify electronic properties and steric bulk, influencing target engagement.

Key Observations :

  • Higher TPSA (Topological Polar Surface Area) in the target compound suggests better aqueous solubility compared to chlorophenyl-substituted analogs .
  • Synthetic routes for oxadiazole derivatives often rely on cyclization reactions under mild thermal conditions .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide, and what key reaction parameters influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole core via cyclization of acylhydrazides with nitriles under acidic conditions. Subsequent functionalization with the quinoxaline moiety requires coupling agents like EDC/HOBt. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and stoichiometric ratios to avoid side products .
  • Validation : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) and NMR (e.g., ¹H/¹³C for functional group assignment) .

Q. How can spectroscopic and chromatographic techniques confirm the structural identity and purity of this compound?

  • Analytical Workflow :

  • NMR : Use ¹H NMR to verify methyl groups (δ 2.4–2.6 ppm for isoxazole-CH₃) and aromatic protons (quinoxaline protons at δ 8.0–9.0 ppm). ¹³C NMR can confirm carbonyl carbons (C=O at ~165–170 ppm) .
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time consistency across batches ensures reproducibility .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening : Begin with in vitro enzyme inhibition assays (e.g., kinase targets like GSK-3β due to structural similarity to oxadiazole derivatives). Use IC₅₀ determination via fluorometric or colorimetric methods (e.g., ADP-Glo™ Kinase Assay) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during oxadiazole ring formation to minimize undesired isomers?

  • Approach : Use computational modeling (DFT calculations) to predict thermodynamic favorability of 1,2,4-oxadiazole vs. 1,3,4-isomers. Experimentally, employ high-temperature microwave-assisted synthesis to enhance reaction specificity .
  • Troubleshooting : If isomerization occurs, refine solvent polarity (e.g., switch from THF to acetonitrile) or introduce directing groups (e.g., electron-withdrawing substituents) .

Q. How do molecular docking studies predict the interaction of this compound with kinase targets, and how can this guide SAR analysis?

  • Protocol : Use AutoDock Vina to model binding poses against crystallographic structures of kinases (e.g., PDB ID 2N9). Focus on hydrogen bonding (quinoxaline’s carboxamide with kinase hinge region) and hydrophobic interactions (isoxazole-methyl with allosteric pockets). Validate via mutagenesis studies .

Q. What experimental designs resolve contradictions in IC₅₀ values across different assay platforms (e.g., cell-free vs. cell-based)?

  • Resolution Framework :

  • Statistical Design : Apply factorial DOE to isolate variables (e.g., ATP concentration, pH). Use ANOVA to identify significant factors (e.g., ATP levels impacting competitive inhibition) .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., oxadiazole-thiadiazole hybrids) to contextualize discrepancies .

Q. How can computational reaction path searches accelerate the discovery of derivatives with improved pharmacokinetic properties?

  • Method : Utilize ICReDD’s quantum chemical reaction path algorithms to predict feasible derivatization sites (e.g., methylisoxazole substitution). Prioritize derivatives with lower LogP (improved solubility) and higher topological polar surface area (enhanced bioavailability) .

Data Analysis and Interpretation

Q. What statistical methods are recommended for optimizing reaction conditions in high-throughput synthesis?

  • Design : Implement a Box-Behnken design to evaluate three factors (temperature, catalyst loading, solvent ratio) with minimal experimental runs. Response surface methodology (RSM) identifies optimal conditions for yield and purity .

Q. How can researchers address low reproducibility in biological activity data across laboratories?

  • Standardization :

  • Assay Protocol : Adopt standardized buffer conditions (e.g., 10 mM MgCl₂, 1 mM DTT in kinase assays) and validate using reference inhibitors (e.g., staurosporine for kinase inhibition).
  • Data Sharing : Circulate raw datasets (e.g., HPLC chromatograms, dose-response curves) via collaborative platforms to enable cross-lab validation .

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